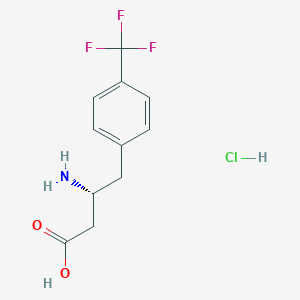

(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride, also known as (R)-3-Amino-4-(4-trifluoromethyl)benzenebutanoic acid hydrochloride, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It has been used as a ligand in asymmetric catalysis, as a reagent in organic synthesis, and as an inhibitor of enzymes. Its unique properties make it a useful tool for scientists and researchers in a variety of fields.

Wissenschaftliche Forschungsanwendungen

Chromatography Techniques

- Hydrophilic interaction chromatography (HILIC) is an important method for separating polar, weakly acidic, or basic samples, including peptides, proteins, oligosaccharides, drugs, and metabolites. The highly organic mobile phases used in HILIC enhance ionization in mass spectrometry, making it a popular choice for analyzing various compounds, including those similar in structure to "(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride" (Jandera, 2011).

Analysis of Amino Acids, Peptides, and Proteins

- The ninhydrin reaction, which forms Ruhemann's purple upon reacting with primary amino groups, is a key analytical method in agricultural, biochemical, clinical, and nutritional sciences. This reaction is applicable to a wide range of compounds, including amino acids, peptides, proteins, and even cyanide ions, demonstrating its versatility in analyzing substances similar to "(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride" (Friedman, 2004).

Metabolomics

- HILIC-MS (Hydrophilic Interaction Chromatography-Mass Spectrometry) is increasingly used in metabolomic studies to detect and analyze more polar biomolecules. It serves as a complementary technique to reverse-phase chromatography, expanding the range of detectable analytes and providing more comprehensive metabolite coverage. This approach is relevant for studies involving compounds like "(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride" due to its unique ability to measure polar biomolecules (Tang et al., 2016).

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAGEGKCWDZYHR-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride | |

CAS RN |

332061-83-3 |

Source

|

| Record name | Benzenebutanoic acid, β-amino-4-(trifluoromethyl)-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

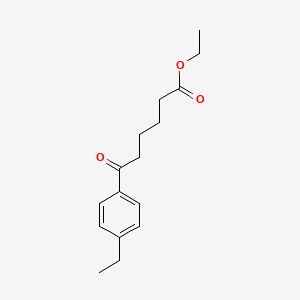

![Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate](/img/structure/B1326224.png)